2-(4-Cyanophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Cyanophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H11NO2. This compound features a cyanophenyl group attached to a methylpropanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
Target of Action
It’s known that this compound can be used as a nitrile precursor in organic synthesis .
Mode of Action
The mode of action of 2-(4-Cyanophenyl)-2-methylpropanoic acid involves its use as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . This suggests that the compound interacts with its targets through chemical reactions facilitated by catalysts.
Biochemical Pathways
Its role as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines suggests that it may be involved in the formation of these heterocyclic compounds .
Result of Action
Its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines indicates that it contributes to the formation of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(4-Cyanophenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a precursor for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but with an acetic acid moiety instead of a methylpropanoic acid group.
4-Cyanophenylhydrazinecarboxylate: Contains a hydrazinecarboxylate group instead of a methylpropanoic acid group.
Uniqueness
2-(4-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific combination of a cyanophenyl group with a methylpropanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGGHYKAYNGJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000804-51-2 |
Source
|
Record name | 2-(4-cyanophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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